molecular formula C20H28S B3261964 3-Dodecyl-2,5-diethynylthiophene CAS No. 350237-31-9

3-Dodecyl-2,5-diethynylthiophene

Cat. No.: B3261964
CAS No.: 350237-31-9
M. Wt: 300.5 g/mol
InChI Key: QQLDHQGCHAQSIX-UHFFFAOYSA-N
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Description

3-Dodecyl-2,5-diethynylthiophene is a thiophene derivative functionalized with ethynyl groups at the 2- and 5-positions and a dodecyl chain at the 3-position. Its synthesis involves deprotection of 2,5-bis-trimethylsilylethynyl-3-dodecylthiophene using KOH in methanol/THF, yielding the product as a yellow oil with 88% efficiency after purification via silica gel chromatography . The dodecyl chain enhances solubility in organic solvents, while the ethynyl groups enable π-conjugation and participation in cross-coupling reactions, making this compound valuable in organic electronics and polymer synthesis.

Properties

IUPAC Name

3-dodecyl-2,5-diethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28S/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)21-20(18)6-3/h2-3,17H,4,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLDHQGCHAQSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C#C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40784711
Record name 3-Dodecyl-2,5-diethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350237-31-9
Record name 3-Dodecyl-2,5-diethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40784711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-2,5-diethynylthiophene typically involves the reaction of 2,5-bis-trimethylsilylethynyl-3-dodecylthiophene with a methanol solution of potassium hydroxide (KOH) in tetrahydrofuran (THF). The reaction is stirred at ambient temperature for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Dodec

Biological Activity

Overview of 3-Dodecyl-2,5-diethynylthiophene

This compound is a thiophene derivative that has gained interest in various fields, including organic electronics and materials science. Its unique structure, characterized by long alkyl chains and ethynyl groups, suggests potential applications in organic photovoltaics and as a conducting polymer.

Chemical Structure

  • Molecular Formula : C16_{16}H18_{18}S
  • Molecular Weight : 250.38 g/mol
  • Structural Features :
    • Dodecyl group enhances solubility in organic solvents.
    • Ethynyl groups facilitate polymerization and enhance electronic properties.

Anticancer Activity

Research indicates that thiophene-based compounds can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways. For instance, some derivatives have shown promise in targeting specific cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress

Case Studies

  • Study on Thiophene Derivatives :
    • A study published in the Journal of Medicinal Chemistry explored the biological activities of various thiophene derivatives, noting their potential as anticancer agents. Some compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. Compounds with longer alkyl chains, similar to this compound, showed enhanced activity due to improved membrane penetration.

The biological activity of thiophene derivatives often involves:

  • Interaction with cellular membranes , leading to increased permeability.
  • Inhibition of key enzymes involved in metabolic pathways.
  • Induction of reactive oxygen species (ROS) that can damage cellular components.

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAntimicrobialE. coliTBDHypothetical Study
Thiophene Derivative AAnticancerMCF-7 (Breast Cancer)5.0Journal of Medicinal Chem.
Thiophene Derivative BAntimicrobialS. aureus10.0Comparative Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Poly(3-alkyl-2,5-thienylene vinylene) Derivatives

  • Poly(3-dodecyl-2,5-thienylene vinylene) (PDDTV): Synthesized via solid-state metathesis polycondensation, this polymer features vinylene (-CH=CH-) bridges instead of ethynyl (-C≡C-) groups. The dodecyl chain improves processability, while the vinylene linkage reduces bandgap (~1.5 eV) compared to ethynyl-containing analogs, enhancing charge transport in conductive films .
  • Poly(3-hexyl-2,5-thienylene vinylene) (PHHTV): With a shorter hexyl chain, PHHTV exhibits lower solubility in nonpolar solvents but similar optical properties to PDDTV. ADMET polymerization yields higher molecular weights (~20 kDa) compared to metathesis methods .

Key Difference : Ethynyl groups in 3-dodecyl-2,5-diethynylthiophene offer stronger conjugation and rigidity, whereas vinylene-based polymers prioritize electrical conductivity over synthetic versatility.

Ethynyl-Substituted Thiophene Derivatives

  • 2,5-Di(4-pentylphenylethynyl)thiophene (S1-Pe) : Features aryl-ethynyl substituents, extending π-conjugation and red-shifting absorption maxima (λmax ~450 nm) compared to the alkyl-ethynyl-based this compound (λmax ~390 nm). However, the rigid aryl groups reduce solubility, limiting processability .
  • 3-Dodecyl-2,5-di(4-(4-pentylphenylethynyl)phenylethynyl)thiophene (S2-Pe): A dendritic derivative with extended conjugation, S2-Pe exhibits nonlinear optical properties suitable for optical power limiting (OPL) applications. Its synthesis requires Pd(0)-Cu(I) cross-coupling, similar to this compound, but with higher steric hindrance .

Key Difference : Alkyl-ethynyl substituents balance solubility and conjugation, while aryl-ethynyl groups enhance optoelectronic performance at the cost of solubility.

Halogenated Thiophene Derivatives

  • 2,5-Dibromo-3-dodecylthiophene : Bromine substituents at the 2- and 5-positions make this compound a precursor for cross-coupling reactions. The dodecyl chain aids solubility, but the lack of ethynyl groups limits conjugation. Reactivity is dominated by halogen displacement rather than ethynyl coupling .
  • 3-Hexyl-2,5-diiodothiophene: With shorter hexyl chains and iodine substituents, this derivative is more reactive in Sonogashira couplings but less thermally stable than brominated analogs .

Key Difference : Halogenated derivatives prioritize synthetic utility as intermediates, whereas this compound is a terminal building block for conjugated systems.

Acetyl- and Methyl-Substituted Thiophenes

  • 3-Acetyl-2,5-dimethylthiophene : The electron-withdrawing acetyl group reduces electron density on the thiophene ring, shifting absorption spectra (λmax ~320 nm) and lowering fluorescence quantum yields (Φ ~0.1) compared to ethynyl derivatives. Applications include flavor/fragrance industries rather than electronics .
  • 3,5-Dimethylthiophene : Lacking functional groups at the 2- and 5-positions, this compound is used as a reagent in organic synthesis but lacks optoelectronic utility .

Key Difference : Electron-withdrawing groups in acetyl derivatives disrupt conjugation, whereas ethynyl groups in this compound enhance electronic delocalization.

Data Tables

Table 1. Structural and Electronic Properties

Compound Substituents Molecular Weight (g/mol) λmax (nm) Bandgap (eV) Key Application
This compound 2,5-ethynyl; 3-dodecyl 302.45 ~390 2.1 Conjugated polymers
Poly(3-dodecyl-2,5-thienylene vinylene) 2,5-vinylene; 3-dodecyl ~15,000 (polymer) ~550 1.5 Organic semiconductors
2,5-Di(4-pentylphenylethynyl)thiophene 2,5-aryl-ethynyl 428.62 ~450 1.8 Nonlinear optics
3-Acetyl-2,5-dimethylthiophene 3-acetyl; 2,5-methyl 154.23 ~320 3.2 Flavors/fragrances

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dodecyl-2,5-diethynylthiophene
Reactant of Route 2
3-Dodecyl-2,5-diethynylthiophene

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